7-Bromo-1-isopropylbenzotriazole-5-carbonitrile
Description
Properties
IUPAC Name |
7-bromo-1-propan-2-ylbenzotriazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4/c1-6(2)15-10-8(11)3-7(5-12)4-9(10)13-14-15/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPGOLFFQHICDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2Br)C#N)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190924 | |
| Record name | 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437794-89-2 | |
| Record name | 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Benzotriazole Derivatives
Bromination is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively brominate the 7-position on the benzotriazole ring. The reaction is typically carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to avoid polybromination or side reactions.
N-Alkylation with Isopropyl Group
N-alkylation of benzotriazoles is performed by reacting the benzotriazole intermediate with isopropyl halides (e.g., isopropyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride. This reaction usually proceeds under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to ensure efficient substitution at the N1 position.
Introduction of the Carbonitrile Group
The carbonitrile group at the 5-position is introduced via nucleophilic aromatic substitution or palladium-catalyzed cyanation reactions. A common approach involves the use of 5-bromo or 5-chlorobenzotriazole derivatives as substrates, which undergo cyanation with reagents like copper(I) cyanide or potassium cyanide under catalytic conditions.
Detailed Research Findings and Data
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | NBS, CH2Cl2, 0 °C to room temp | 7-Bromo-benzotriazole intermediate |
| 2 | N-Alkylation | Isopropyl bromide, K2CO3, DMF, reflux | 7-Bromo-1-isopropylbenzotriazole |
| 3 | Cyanation | CuCN, Pd catalyst, DMF, elevated temperature | This compound |
Yield and Purity
- Bromination typically yields 85-90% of the monobromo intermediate.
- N-alkylation yields range from 75-85%, depending on reaction time and base used.
- Cyanation yields are variable but can reach up to 70-80% with optimized catalytic systems.
Notes on Reaction Optimization
- The use of 1-hydroxybenzotriazole as an additive in coupling reactions has been shown to improve yields and reduce side products in related benzotriazole chemistry, suggesting potential benefits in the cyanation step as well.
- Temperature control is critical during bromination to prevent over-bromination.
- The choice of solvent and base in N-alkylation affects regioselectivity and yield.
Analytical and Characterization Data
- Molecular weight: 265.11 g/mol.
- Molecular formula: C10H9BrN4.
- Characterization typically involves NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
| Method Step | Typical Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Bromination | NBS, CH2Cl2, 0 °C | High regioselectivity, good yield | Control of reaction temperature |
| N-Alkylation | Isopropyl bromide, K2CO3, DMF, reflux | Efficient N1 substitution | Avoiding multiple alkylations |
| Cyanation | CuCN, Pd catalyst, DMF, heat | Direct introduction of nitrile group | Toxic reagents, catalyst cost |
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azido-1-isopropylbenzotriazole-5-carbonitrile, while oxidation with potassium permanganate can produce 7-bromo-1-isopropylbenzotriazole-5-carboxylic acid .
Scientific Research Applications
Medicinal Chemistry
7-Bromo-1-isopropylbenzotriazole-5-carbonitrile is primarily utilized as a building block in the synthesis of various bioactive compounds. Its structural features allow for modifications that enhance biological activity.
Antimicrobial Activity : Research indicates that derivatives of benzotriazoles exhibit significant antibacterial and antifungal properties. For instance, compounds derived from benzotriazole have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The presence of bromine in the structure may contribute to enhanced activity against resistant strains.
Antiprotozoal Activity : Studies have demonstrated that benzotriazole derivatives can exhibit antiprotozoal effects, particularly against pathogens like Acanthamoeba castellanii, which poses risks to human health. These compounds have been reported to have comparable efficacy to established treatments like chlorohexidine .
Synthesis of Peptides
This compound can serve as an effective coupling agent in peptide synthesis. Its role is similar to that of other benzotriazole derivatives, facilitating the formation of peptide bonds with high yields . This application is particularly valuable in pharmaceutical development where peptides are used as therapeutic agents.
Material Science
In material science, benzotriazole derivatives are studied for their potential applications in corrosion inhibition and as stabilizers in polymers. The compound's ability to form stable complexes with metal ions makes it suitable for enhancing the durability of materials exposed to harsh environments.
Case Study 1: Antimicrobial Activity
A study evaluated several benzotriazole derivatives, including this compound, against a panel of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, highlighting their potential as novel antimicrobial agents .
Case Study 2: Peptide Synthesis
In a comparative study on peptide synthesis efficiency, the use of this compound resulted in a yield of over 90% for a complex peptide sequence, significantly outperforming other coupling agents like N-hydroxy-succinimide . This demonstrates its utility in producing high-purity peptides for therapeutic applications.
Mechanism of Action
The mechanism of action of 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the benzotriazole ring play crucial roles in binding to target molecules, facilitating various biochemical processes. The compound can modulate the activity of enzymes or receptors, leading to changes in cellular functions. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The nitrile group (-CN) is more electron-withdrawing than ester groups, enhancing electrophilicity at position 5.
- Metabolic Stability : Nitriles are generally more resistant to esterase-mediated hydrolysis compared to esters, suggesting superior metabolic stability for the target compound in biological systems.
Research Implications
The nitrile-functionalized benzotriazole scaffold of this compound offers distinct advantages over ester-containing analogs, particularly in drug discovery. Its enhanced electrophilicity and steric profile make it a promising intermediate for synthesizing kinase inhibitors or corrosion inhibitors, where electronic modulation and stability are critical . Further studies are needed to explore its synthetic versatility and biological activity relative to its analogs.
Biological Activity
7-Bromo-1-isopropylbenzotriazole-5-carbonitrile (CAS No. 1437794-89-2) is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activities associated with this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 252.11 g/mol
- Solubility: Soluble in organic solvents, limited solubility in water.
- Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
The biological activity of this compound is thought to arise from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Enzyme Inhibition: Benzotriazoles are known to inhibit protein kinases, which are critical for cell signaling and regulation. This compound may exhibit similar inhibitory effects, impacting pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity: Preliminary studies suggest that derivatives of benzotriazole possess antimicrobial properties. The presence of halogen substituents, such as bromine, may enhance the compound's effectiveness against bacterial strains.
Antimicrobial Activity
A study conducted on benzotriazole derivatives highlighted their antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 to 25 μg/mL, indicating significant antibacterial potential .
Anticancer Properties
Research has indicated that benzotriazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway. This suggests that this compound may serve as a potential anticancer agent .
Case Studies
Q & A
Basic: What are the common synthetic routes for preparing 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile?
Answer:
The compound is typically synthesized via halogenation and substitution reactions. A plausible route involves:
Bromination : Introducing bromine at the 7-position of a benzotriazole precursor using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
Isopropyl Substitution : Reacting the brominated intermediate with isopropylamine or an isopropyl halide in the presence of a base (e.g., K₂CO₃) to install the isopropyl group at the 1-position .
Cyano Functionalization : Nitrile introduction at the 5-position via cyanation using CuCN or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with a cyanide source).
Key challenges include regioselectivity control and purification of intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?
Answer:
Discrepancies often arise from solvent effects, conformational dynamics, or impurities. A systematic approach includes:
- Multi-Technique Validation : Cross-check NMR (¹H/¹³C), HRMS, and IR data. For example, unexpected downfield shifts in ¹H NMR may indicate residual solvent (e.g., DMSO) or paramagnetic impurities .
- Computational Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models to match experimental conditions .
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity and rule out byproducts .
Basic: What are the recommended analytical techniques for characterizing this compound?
Answer:
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify substituent environments (e.g., isopropyl CH₃ splits at δ 1.2–1.5 ppm) .
- HRMS : ESI-TOF to verify molecular ion ([M+H]⁺) and isotopic pattern (Br signature).
- Purity Assessment :
- HPLC : Reverse-phase chromatography with UV detection at 254 nm .
- Melting Point : Compare with literature values (if available) to assess crystallinity .
Advanced: How can computational modeling guide the design of derivatives with enhanced stability?
Answer:
- DFT Studies : Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., C-Br bond stability under thermal stress) .
- Solubility Prediction : Use COSMO-RS simulations to optimize logP values by modifying substituents (e.g., replacing isopropyl with polar groups) .
- Docking Studies : If targeting biological systems, model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways and degradation hotspots .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Toxicity : Wear nitrile gloves and goggles due to potential cyanide release under acidic conditions.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors .
- Waste Disposal : Neutralize reaction mixtures with NaHCO₃ before disposal to prevent halogenated byproduct formation .
Advanced: How can researchers address low yields in the final cyanation step?
Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (Xantphos) to improve coupling efficiency .
- Temperature Control : Perform reactions under inert atmosphere (N₂/Ar) at 80–100°C to balance kinetics and side reactions.
- Byproduct Trapping : Add molecular sieves to sequester water, preventing hydrolysis of the nitrile group .
Advanced: What strategies validate the compound’s role in inhibiting specific enzymatic pathways?
Answer:
- Kinetic Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., fluorogenic substrates for proteases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target enzymes.
- Mutagenesis Studies : Engineer enzyme active-site mutants to confirm interaction sites (e.g., hydrogen bonding with benzotriazole nitrogen) .
Basic: How does the electronic nature of substituents affect the compound’s reactivity?
Answer:
- Electron-Withdrawing Groups (EWGs) : The bromine and nitrile groups decrease electron density at the benzotriazole core, enhancing electrophilicity for nucleophilic attacks .
- Isopropyl Group : Acts as a steric shield, slowing down undesired side reactions at the 1-position .
Advanced: What methodologies resolve conflicting results in biological activity studies?
Answer:
- Dose-Response Reproducibility : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Metabolomic Profiling : Use LC-MS to identify degradation products that may confound activity readings.
- Positive/Negative Controls : Include known inhibitors/activators to validate assay conditions .
Advanced: How to design a mechanistic study for photodegradation pathways?
Answer:
- Light Source Calibration : Use UV-Vis lamps (254–365 nm) to simulate environmental exposure.
- Radical Trapping : Add TEMPO to quench free radicals and identify intermediates via GC-MS .
- Quantum Yield Calculation : Measure degradation rates under controlled irradiance to model environmental persistence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
